

Moracin M-3'-O-glucopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Moracin M-3'-O-glucopyranoside

Cat. No.: B117348

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Moracin M-3'-O-glucopyranoside**, a natural compound with significant therapeutic potential. This document outlines its chemical identity, biological activities, and underlying mechanisms of action, supported by experimental data and protocols to facilitate further research and development.

Chemical Identity and Nomenclature

Moracin M-3'-O-glucopyranoside is a benzofuran derivative found in plants of the Morus genus, such as Morus alba (white mulberry).[1] To ensure clarity and precision in research, a comprehensive list of its synonyms and alternative names is provided below.



Category	Identifier	
Systematic (IUPAC) Name	(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6- (hydroxymethyl)oxane-3,4,5-triol	
CAS Registry Number	152041-26-4	
Common Abbreviation	MMGP	
Other Synonyms	Moracin M-3'-O-β-D-glucopyranoside, 3- hydroxy-5-(6-hydroxy-2-benzofuranyl)phenyl β- D-Glucopyranoside	
Chemical Formula	C20H20O9	
Molecular Weight	404.37 g/mol	

Biological Activity and Therapeutic Potential

Moracin M-3'-O-glucopyranoside has demonstrated noteworthy biological activities, primarily as an inhibitor of soluble epoxide hydrolase (sEH) and as an anti-inflammatory agent.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory, anti-inflammatory, and organ-protective effects. By inhibiting sEH, **Moracin M-3'-O-glucopyranoside** can increase the bioavailability of EETs, making it a promising candidate for the development of therapies for cardiovascular diseases.

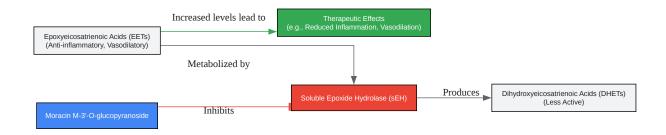
A study by Li et al. (2020) identified **Moracin M-3'-O-glucopyranoside** as a potent sEH inhibitor.[2][3] The inhibitory activity is summarized in the table below.

Compound	IC ₅₀ (μM) for sEH Inhibition	Type of Inhibition
Moracin M-3'-O- glucopyranoside	7.7	Mixed-type



Data from Li HX, et al. Molecules. 2020.[2][3]

The mixed-type inhibition suggests that **Moracin M-3'-O-glucopyranoside** can bind to both the free enzyme and the enzyme-substrate complex, highlighting a complex interaction that warrants further investigation for drug design.



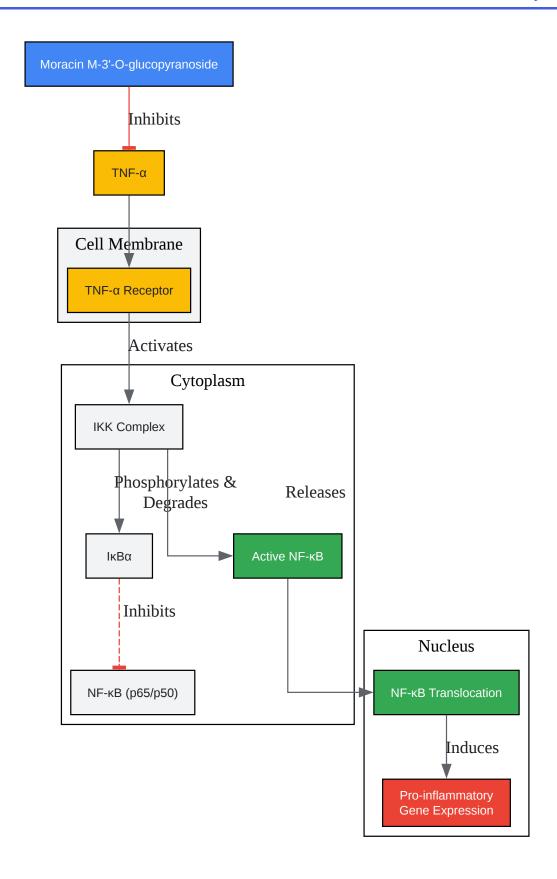
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Caption: Mechanism of therapeutic action via sEH inhibition.

Anti-inflammatory Activity

Moracin M-3'-O-glucopyranoside also exhibits anti-inflammatory properties. While direct studies on its specific anti-inflammatory signaling pathway are limited, research on structurally related moracins, such as moracin O and P, provides strong evidence for the involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] [5] The proposed mechanism involves the inhibition of TNF-α (Tumor Necrosis Factor-alpha), a key pro-inflammatory cytokine that activates the NF-κB pathway.





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Caption: Proposed mechanism of anti-inflammatory action.



Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

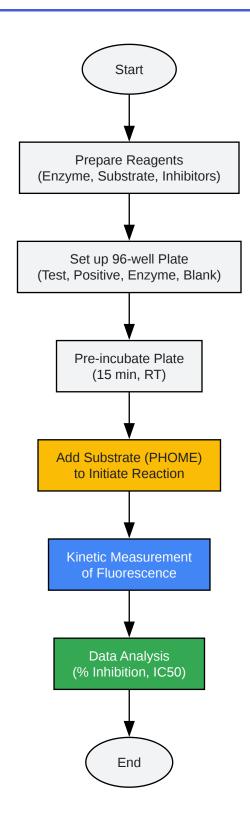
This protocol is adapted from commercially available sEH inhibitor screening kits and the methodology described by Li et al. (2020).[2][3]

- Recombinant human sEH
- sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)
- Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
- Moracin M-3'-O-glucopyranoside (test compound)
- Positive control inhibitor (e.g., AUDA)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)
- Reagent Preparation:
 - Prepare a stock solution of Moracin M-3'-O-glucopyranoside in DMSO.
 - Dilute the recombinant human sEH and PHOME substrate in sEH Assay Buffer to their final working concentrations.
- Assay Setup (in triplicate):
 - Test Wells: Add sEH Assay Buffer, the test compound at various concentrations, and the sEH enzyme solution.



- Positive Control Wells: Add sEH Assay Buffer, the positive control inhibitor, and the sEH enzyme solution.
- Enzyme Control Wells: Add sEH Assay Buffer and the sEH enzyme solution (no inhibitor).
- Blank Wells: Add sEH Assay Buffer only.
- Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitorenzyme interaction.
- Reaction Initiation: Add the PHOME substrate solution to all wells to start the reaction.
- Measurement: Immediately begin kinetic measurement of fluorescence intensity at 30second intervals for 30-60 minutes.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
 - Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
 - Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





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Caption: Workflow for the fluorometric sEH inhibition assay.

NF-κB Activation Assay (Reporter Gene Assay)



This protocol is a general guideline for assessing the inhibitory effect of **Moracin M-3'-O-glucopyranoside** on NF-kB activation, inspired by studies on related compounds.[4][5]

- A cell line stably transfected with an NF-κB reporter construct (e.g., luciferase or GFP under the control of an NF-κB response element).
- Cell culture medium and supplements.
- Moracin M-3'-O-glucopyranoside.
- An NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)).
- Luciferase assay reagent or fluorescence microscope/plate reader.
- Cell lysis buffer.
- 96-well cell culture plates.
- Cell Seeding: Seed the reporter cell line into a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of Moracin M-3'-O-glucopyranoside for a predetermined time (e.g., 1-2 hours).
- Stimulation: Induce NF-κB activation by adding TNF-α or LPS to the cell culture medium.
- Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
- Cell Lysis and Reporter Assay:
 - For luciferase reporters, lyse the cells and measure luciferase activity using a luminometer.
 - For fluorescent reporters, measure the fluorescence intensity using a microscope or plate reader.
- Data Analysis:



- Normalize the reporter activity to cell viability (e.g., using an MTT or similar assay).
- Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.
- Determine the IC₅₀ value.

Conclusion

Moracin M-3'-O-glucopyranoside is a promising natural product with well-defined sEH inhibitory activity and strong potential as an anti-inflammatory agent, likely acting through the inhibition of the TNF-α/NF-κB signaling pathway. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions with sEH and confirming the detailed anti-inflammatory signaling cascade in relevant in vitro and in vivo models.

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- To cite this document: BenchChem. [Moracin M-3'-O-glucopyranoside: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



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